molecular formula C6H14Cl2Si B1349932 Diisopropyldichlorosilane CAS No. 7751-38-4

Diisopropyldichlorosilane

Cat. No.: B1349932
CAS No.: 7751-38-4
M. Wt: 185.16 g/mol
InChI Key: GSENNYNYEKCQGA-UHFFFAOYSA-N
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Description

Diisopropyldichlorosilane is a useful research compound. Its molecular formula is C6H14Cl2Si and its molecular weight is 185.16 g/mol. The purity is usually 95%.
The exact mass of the compound Dichlorodiisopropylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation

Adsorption of Herbicides : Dichlorodiisopropylsilane is utilized in the synthesis of aminosilane-grafted mesoporous carbons for environmental applications, such as the adsorption of herbicides from aqueous solutions. This approach enhances the sorption capacity towards herbicides, demonstrating its potential for environmental remediation and the purification of aquatic environments from toxic contaminants (Gościanska & Olejnik, 2019).

Materials Science

Hybrid Xerogels : Research on hybrid xerogels containing positively charged 1,4-diazoniabicycle[2.2.2]octane dichloride demonstrates the utility of Dichlorodiisopropylsilane in materials science. These xerogels, derived from the compound di-3-n-propyltrimethoxysilane dichloride, showcase microporous structures ideal for ion exchange processes and highlight the versatility of silane-based compounds in designing materials with specific chemical properties (Arenas et al., 2006).

Nanotechnology

Inorganic Nanoparticles : Dichlorodiisopropylsilane plays a role in the synthesis of inorganic nanoparticles, crucial for the advancement of nanotechnology. This area explores the development of novel materials for applications in electronics, catalysis, and more. The research underscores the importance of silane compounds in generating nanosized inorganic-organic hybrids for various technological applications (Cushing, Kolesnichenko, & O'Connor, 2004).

Biochemical Analysis

Biochemical Properties

Dichlorodiisopropylsilane plays a significant role in biochemical reactions as a protecting group reagent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the tethering of alcohols. The compound’s interaction with these biomolecules is primarily through the formation of covalent bonds, which helps in stabilizing the intermediate structures during chemical reactions . This stabilization is crucial for the successful completion of complex biochemical processes.

Cellular Effects

Dichlorodiisopropylsilane has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules can lead to alterations in cell signaling pathways, affecting the overall cellular response. Additionally, Dichlorodiisopropylsilane can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of Dichlorodiisopropylsilane involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity and function. This binding can result in the inhibition of certain enzymes, preventing them from catalyzing their respective reactions. Conversely, Dichlorodiisopropylsilane can also activate certain enzymes by stabilizing their active conformations . These interactions at the molecular level are crucial for the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichlorodiisopropylsilane can change over time due to its stability and degradation. The compound is known to be sensitive to moisture and can degrade when exposed to water or protic solvents . This degradation can lead to a decrease in its effectiveness as a protecting group reagent over time. Long-term studies have shown that Dichlorodiisopropylsilane can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its stability and degradation are closely monitored .

Dosage Effects in Animal Models

The effects of Dichlorodiisopropylsilane vary with different dosages in animal models. At low doses, the compound can effectively function as a protecting group reagent without causing significant toxic or adverse effects. At high doses, Dichlorodiisopropylsilane can exhibit toxic effects, including severe skin burns and eye damage . These threshold effects are crucial for determining the safe and effective dosage levels for various applications.

Metabolic Pathways

Dichlorodiisopropylsilane is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to form covalent bonds with biomolecules allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical processes and its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, Dichlorodiisopropylsilane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of Dichlorodiisopropylsilane are crucial for its effectiveness as a protecting group reagent, ensuring that it reaches the target sites within the cells.

Subcellular Localization

Dichlorodiisopropylsilane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form covalent bonds with biomolecules allows it to be localized in areas where it can exert its effects most effectively . Understanding the subcellular localization of Dichlorodiisopropylsilane is essential for elucidating its role in biochemical processes and its overall impact on cellular function.

Properties

IUPAC Name

dichloro-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSENNYNYEKCQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374298
Record name Diisopropyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7751-38-4
Record name Diisopropyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodiisopropylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisopropyldichlorosilane
Reactant of Route 2
Diisopropyldichlorosilane
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Q & A

Q1: What makes Dichlorodiisopropylsilane a valuable reagent in organic synthesis?

A1: Dichlorodiisopropylsilane serves as a versatile building block in organic synthesis due to its reactivity and the ability to introduce a diisopropylsilyl group. This is evident in its use for creating a temporary silicon tether in the synthesis of (−)-Detoxinine []. This approach exploits the reactivity of the Si-Cl bonds towards nucleophilic substitution, enabling the formation of complex molecular architectures.

Q2: How does the structure of polymers synthesized from Dichlorodiisopropylsilane influence their degradation properties?

A2: Research [] shows that incorporating Dichlorodiisopropylsilane into the polymer backbone, specifically as geminal silyl ester linkages, results in polymers highly susceptible to hydrolytic degradation. The study found that the steric bulk of the substituents on the silicon atom significantly impacts the degradation rate. Poly(diisopropylsilyl terephthalate), with its bulky isopropyl groups flanking the silicon, exhibited greater stability compared to polymers with less bulky substituents. This highlights the role of steric hindrance in influencing the accessibility of water molecules to the silicon atom, ultimately affecting the hydrolysis rate and polymer degradation.

Q3: Can you provide an example of how Dichlorodiisopropylsilane contributes to the development of materials with specific properties?

A3: In a study focusing on highly fluorescent materials [], Dichlorodiisopropylsilane was employed as a starting material for synthesizing benzofuranylmethylidenebenzoxasiloles. These compounds, featuring a silicon atom integrated into their structure, exhibit promising fluorescence properties. Notably, the research demonstrated that the introduction of electron-donating groups on the benzoxasilole framework, derived from modifications to the initial Dichlorodiisopropylsilane structure, led to enhanced fluorescence quantum yields. This example highlights the potential of using Dichlorodiisopropylsilane as a precursor for designing and fine-tuning the properties of functional materials, particularly in the realm of fluorescent materials.

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